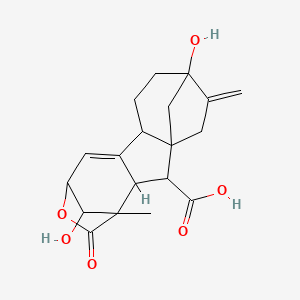

Gibberellic Acid 3-Isolactone

Vue d'ensemble

Description

Gibberellic Acid 3-Isolactone is a structural analog of Gibberellic Acid . It shows plant growth-promoting activity . It is a white to off-white solid .

Synthesis Analysis

This compound is produced by the fermentation technology using Fusarium moniliforme . Several mathematical models and optimization tools were designed for enhancing the fermentative yield .

Molecular Structure Analysis

The molecular formula of this compound is C19H22O6 . It is biologically derived from tetracyclic diterpenoid hydrocarbon .

Chemical Reactions Analysis

The biosynthetic route of this compound in Fusarium fujikuroi is well-defined . The multi-level regulation mechanisms involved in the whole network of its production have been gradually unveiled .

Physical and Chemical Properties Analysis

This compound is a white to off-white solid . Its melting point is greater than 141°C .

Applications De Recherche Scientifique

Interaction with Gibberellin Receptor GID1

Gibberellic acid derivatives, including 3-isolactone gibberellic acid (iso-GA3), interact with the gibberellin insensitive dwarf1 (GID1) receptor, as studied through induced fit docking and metadynamics experiments. This interaction is crucial in understanding the role of these compounds in plant physiology and potential agricultural applications (Caboni et al., 2023).

Role in Abiotic Stress Responses in Plants

Gibberellic acid (GA3), closely related to iso-GA3, can reverse inhibitory effects of salt, oxidative, and heat stresses in Arabidopsis seeds. This suggests a role for gibberellins in modulating plant responses to abiotic stress, potentially valuable for agricultural practices under environmental stress conditions (Alonso-Ramírez et al., 2009).

Implications in Hybrid Seed Production

In a study on safflower, GA3 application induced male sterility and significantly affected seed yield and oil synthesis. This finding is significant for the practical use of gibberellic acid in hybrid seed production (Baydar, 2000).

Degradation Under Stress Conditions

The degradation behavior of gibberellic acid under various stress factors, such as light, pH, and temperature, was investigated. Understanding the degradation products and formation patterns is vital for comprehending its role in regulating plant physiology and safety in agricultural crops (Jiang et al., 2021).

Influence on Fruit Development

Research has shown that gibberellic acid can significantly influence fruit set, fruit drop, and overall yield in sweet orange. This suggests a potential application in improving fruit production and quality (Ullah et al., 2014).

Impact on Flowering Induction in Orchids

Gibberellic acid, in combination with varying water regimes, was evaluated for its impact on flowering induction in orchid hybrids. This study contributes to the development of commercial techniques for inducing flowering in certain orchid varieties (Cardoso et al., 2010).

Enhancement of Sulfur Utilization in Mustard

GA3 spray on mustard plants showed improved sulfur utilization efficiency, indicating potential for enhanced nutrient utilization in crops. This can be particularly useful in agriculture for crops with high sulfur requirements (Khan et al., 2005).

Mécanisme D'action

Target of Action

Isogibberellin A3, also known as Gibberellic Acid 3-Isolactone, primarily targets plant growth regulators, specifically the DELLA proteins. These proteins act as growth repressors in plants. By interacting with DELLA proteins, Isogibberellin A3 promotes plant growth and development .

Mode of Action

Isogibberellin A3 binds to the gibberellin receptors, such as GID1 (Gibberellin Insensitive Dwarf1). This binding triggers a conformational change in the receptor, allowing it to interact with DELLA proteins. The interaction leads to the ubiquitination and subsequent degradation of DELLA proteins via the proteasome pathway. As a result, the repression on growth-promoting genes is lifted, leading to enhanced growth and development .

Biochemical Pathways

The primary biochemical pathway affected by Isogibberellin A3 is the gibberellin signaling pathway. Upon binding to GID1, the degradation of DELLA proteins activates various downstream genes involved in cell elongation, division, and differentiation. This activation promotes processes such as stem elongation, seed germination, and flowering .

Pharmacokinetics

The pharmacokinetics of Isogibberellin A3 involve its absorption, distribution, metabolism, and excretion (ADME) in plants. The compound is absorbed through the plant’s roots and leaves, distributed via the xylem and phloem, and metabolized into inactive forms by hydroxylation and conjugation. Its bioavailability is influenced by factors such as plant species, developmental stage, and environmental conditions .

Result of Action

At the molecular level, the action of Isogibberellin A3 results in the degradation of DELLA proteins, leading to the activation of growth-promoting genes. At the cellular level, this results in increased cell elongation, division, and differentiation. Consequently, plants exhibit enhanced growth, improved seed germination, and accelerated flowering .

Action Environment

Environmental factors such as light, temperature, and soil conditions significantly influence the efficacy and stability of Isogibberellin A3. For instance, higher temperatures can enhance its absorption and metabolism, while optimal light conditions can synergize its growth-promoting effects. Soil pH and nutrient availability also play crucial roles in determining the compound’s overall effectiveness .

: The Current Status of Research on Gibberellin Biosynthesis : Highlights in gibberellin research: A tale of the dwarf and the slender : Gibberellin Signaling

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Isogibberellin A3 functions as a hormone in plants, affecting growth and differentiation in organs where its concentration is tightly regulated . It interacts with various enzymes, proteins, and other biomolecules to mediate its effects. For instance, it has been found to interact with DELLA repressors and F-box activators, which are key components in the gibberellin signaling pathway .

Cellular Effects

Isogibberellin A3 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it enhances seed germination under reduced salinity conditions, linking hormonal changes to physiological adaptations .

Molecular Mechanism

The molecular mechanism of Isogibberellin A3 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, for instance, by mediating the transcription reprogramming of DELLA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isogibberellin A3 change over time. It has been observed that this compound has a certain degree of stability, but it can also undergo degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

While Isogibberellin A3 is primarily studied in plants, it’s worth noting that any studies involving animal models must be conducted with care due to the differences in physiology and biochemistry between plants and animals .

Metabolic Pathways

Isogibberellin A3 is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it plays a key role in the gibberellin biosynthesis pathway .

Transport and Distribution

Isogibberellin A3 is transported and distributed within cells and tissues in a regulated manner . It interacts with specific transporters and binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Isogibberellin A3 can affect its activity or function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Gibberellic Acid 3-Isolactone involves the conversion of Gibberellic Acid to Gibberellic Acid 3-Isolactone through a series of chemical reactions.", "Starting Materials": [ "Gibberellic Acid", "Methanol", "Sodium Hydroxide", "Hydrogen Peroxide", "Chloroform", "Acetic Acid", "Sodium Acetate", "Sodium Chloride", "Water" ], "Reaction": [ "Gibberellic Acid is dissolved in methanol and treated with sodium hydroxide to form the sodium salt.", "Hydrogen peroxide is added to the solution to oxidize the alcohol functional group at C-3 to a ketone functional group.", "The resulting mixture is extracted with chloroform to remove impurities.", "The chloroform layer is then washed with a mixture of acetic acid, sodium acetate, and water to remove any remaining impurities.", "The chloroform layer is evaporated to dryness to obtain Gibberellic Acid 3-Isolactone as a white solid." ] } | |

Numéro CAS |

19123-67-2 |

Formule moléculaire |

C19H22O6 |

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

(1S,2S,3S,4S,7R,10R,13S,17R)-13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid |

InChI |

InChI=1S/C19H22O6/c1-8-6-18-7-19(8,24)4-3-10(18)9-5-11-14(20)17(2,16(23)25-11)12(9)13(18)15(21)22/h5,10-14,20,24H,1,3-4,6-7H2,2H3,(H,21,22)/t10-,11+,12+,13+,14-,17-,18-,19-/m0/s1 |

Clé InChI |

SLSYEBAZQRZQID-MLHXFEACSA-N |

SMILES isomérique |

C[C@]12[C@H]3[C@@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5C3=C[C@H]([C@@H]1O)OC2=O)O)C(=O)O |

SMILES |

CC12C3C(C45CC(=C)C(C4)(CCC5C3=CC(C1O)OC2=O)O)C(=O)O |

SMILES canonique |

CC12C3C(C45CC(=C)C(C4)(CCC5C3=CC(C1O)OC2=O)O)C(=O)O |

Apparence |

White to Off-White Solid |

melting_point |

>141°C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(4bβ)-1-Methyl-2β,3α,7-trihydroxy-8-methylenegibba-4-ene-1α,10β-dicarboxylic acid 1,3-lactone; 2β,3α,7-Trihydroxy-1-methyl-8-methylenegibb-4-ene-1α,10β-dicarboxylic acid 1,3-lactone; Isogibberellic acid; Isogibberellin A3; (1α,2β,3α,4bβ,10β)-2,3,7-Trihydroxy- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

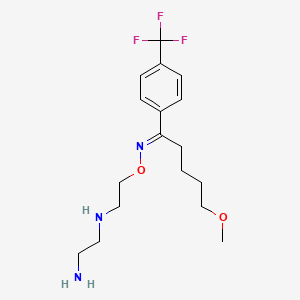

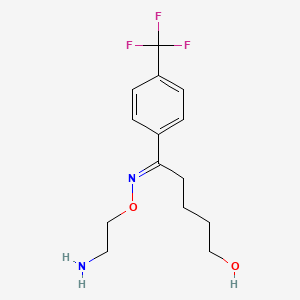

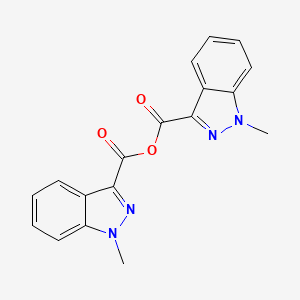

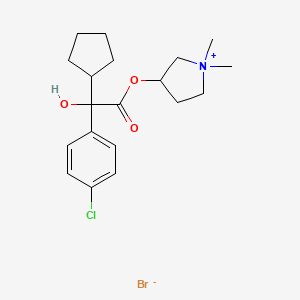

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.